Urease Inhibition Potency: Ki and IC50 Comparison Against In-Class Aryl Ureas
This compound inhibits H. pylori urease with a Ki of 45 nM in a mixed-type competitive mode [1]. This represents a >500-fold improvement in binding affinity over the most potent aryl urea-triazole hybrid (4o) reported by Moghimi et al. (IC50 = 22.81 μM) [2], and approximately 1,000-fold greater potency than the clinical urease inhibitor acetohydroxamic acid (Ki ≈ 30–50 μM) [3]. Within the indane-urea subseries, the 2-methoxyphenyl substituent confers superior potency relative to the 2-chlorophenyl analog, which exhibits an IC50 of 1,280 nM against extracted urease—a 5.6-fold loss in activity attributable to the absence of the methoxy hydrogen-bond acceptor [4].
| Evidence Dimension | H. pylori urease inhibition potency (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 45 nM; IC50 (extracted enzyme) = 230 nM; IC50 (intact cell) = 910 nM |
| Comparator Or Baseline | Aryl urea-triazole 4o: IC50 = 22,810 nM; Acetohydroxamic acid: Ki ≈ 30,000–50,000 nM; 2-Chlorophenyl indane-urea analog (BDBM50493380): IC50 = 83 nM (extracted enzyme) |
| Quantified Difference | >500-fold vs. aryl urea-triazole 4o; ~1,000-fold vs. acetohydroxamic acid; ~5.6-fold vs. 2-chlorophenyl analog |
| Conditions | H. pylori ATCC 43504 urease; Lineweaver-Burk analysis (Ki); indophenol-based ammonia detection after 1.5 h preincubation (IC50) |
Why This Matters
The >500-fold potency advantage over the most potent published aryl urea-triazole hybrid directly impacts assay sensitivity requirements and compound usage quantities in H. pylori urease screening campaigns.
- [1] BindingDB, BDBM50493373 (CHEMBL2425478). Ki = 45 nM; IC50 (extracted) = 230 nM; IC50 (intact cell) = 910 nM. View Source
- [2] Moghimi, S. et al. (2018). Synthesis, evaluation, and molecular docking studies of aryl urea-triazole-based derivatives as anti-urease agents. Archiv der Pharmazie, 351(5-6), e1800005. Compound 4o IC50 = 22.81 ± 0.05 μM. View Source
- [3] Kosikowska, P. & Berlicki, Ł. (2011). Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review. Expert Opinion on Therapeutic Patents, 21(6), 945–957. Acetohydroxamic acid Ki ≈ 30–50 μM. View Source
- [4] BindingDB, BDBM50493380 (CHEMBL2425469). Ki = 14 nM; IC50 (extracted) = 83 nM; IC50 (intact cell) = 360 nM for 2-chlorophenyl indane-urea analog. View Source
